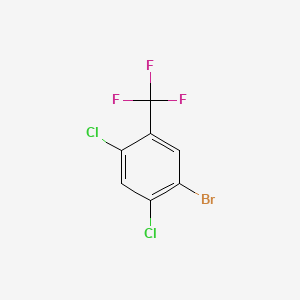
Glycol Chitosan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycol Chitosan (GC) is a derivative of chitosan that has hydrophilic ethylene glycol branches. It is water-soluble, biocompatible, and biodegradable . It has both hydrophobic segments for the encapsulation of various drugs and reactive functional groups for facile chemical modifications .
Synthesis Analysis
GC is a chitosan derivative conjugated with hydrophilic ethylene glycol branches that render the polymer soluble in water at a neutral/acidic pH. The molecular weight of GC ranges from 20 to 250 kDa with the degree of deacetylation from 60 to 82.7% . The reactive functional groups of GC such as amine and hydroxyl groups allow for easy chemical modification with various chemical compounds .Molecular Structure Analysis
The molecular structure of GC includes hydrophilic ethylene glycol branches that render the polymer soluble in water at a neutral/acidic pH. The molecular weight of GC ranges from 20 to 250 kDa with the degree of deacetylation from 60 to 82.7% .Chemical Reactions Analysis
GC and its derivatives have been extensively investigated as safe and effective drug delivery carriers because of their unique physiochemical and biological properties. The reactive functional groups such as the amine and hydroxyl groups on the GC backbone allow for easy chemical modification with various chemical compounds .Physical And Chemical Properties Analysis
GC is a chitosan derivative conjugated with hydrophilic ethylene glycol branches that render the polymer soluble in water at a neutral/acidic pH. The molecular weight of GC ranges from 20 to 250 kDa with the degree of deacetylation from 60 to 82.7% . The reactive functional groups of GC such as amine and hydroxyl groups allow for easy chemical modification with various chemical compounds .Applications De Recherche Scientifique
Systèmes de délivrance de médicaments
Le Glycol Chitosan (GC) et ses dérivés sont largement étudiés comme vecteurs de délivrance de médicaments sûrs et efficaces en raison de leurs propriétés physicochimiques et biologiques uniques. Ils présentent des segments hydrophobes pour l'encapsulation de divers médicaments et des groupes fonctionnels réactifs pour des modifications chimiques faciles, ce qui les rend adaptés à la délivrance ciblée de médicaments .
Purification de l'eau
Les hydrogels à base de chitosane, y compris ceux dérivés du this compound, sont reconnus pour leur potentiel dans le traitement et la purification de l'eau. Leur biodisponibilité, biocompatibilité, biodégradabilité, respect de l'environnement, forte capacité d'adsorption des polluants et capacité d'adsorption de l'eau en font d'excellents matériaux pour éliminer les contaminants de l'eau .
Applications antibactériennes
Dans les applications antibactériennes, le chitosane présente de puissantes propriétés antimicrobiennes en perturbant les membranes microbiennes et l'ADN. Cela fait du this compound un conservateur naturel prometteur et un agent contre les infections bactériennes .
Matériau non adhésif aux cellules
Le this compound a été utilisé comme matériau ultra-faiblement adhésif aux cellules. Les surfaces revêtues de chitosane inhibent l'attachement des cellules et facilitent la formation de sphéroïdes, ce qui est crucial en génie tissulaire et en médecine régénérative .
Applications biomédicales
Le chitosane et ses dérivés, y compris le this compound, ont des applications pratiques dans divers domaines biomédicaux tels que la pharmacie, la médecine, la biomédecine, la dentisterie, l'ophtalmologie, la cosmétologie, l'hygiène, les soins personnels, la bio-imagerie et la médecine vétérinaire en raison de leur biocompatibilité et de leur non-toxicité .
Nanotechnologie
Grâce à sa capacité à former des hydrogels et à ses groupes fonctionnels réactifs, le this compound est également utilisé dans les applications de nanotechnologie. Il peut être utilisé pour créer des nanoparticules pour la délivrance de médicaments ou comme composant dans la synthèse de nanocomposites aux propriétés améliorées .
Mécanisme D'action
Target of Action
Glycol Chitosan (GC) is a water-soluble chitosan derivative with hydrophilic ethylene glycol branches . It primarily targets pathogenic microorganisms, preventing their growth, sporulation, spore viability, and germination . It also targets cells for drug delivery . The polycationic charge of chitosan is thought to be the most significant factor bringing about antimicrobial effects due to electrostatic interaction between the polycationic chitosan and microbial cell surface .
Mode of Action
GC interacts with its targets through various mechanisms. For pathogenic microorganisms, it disrupts cell function and induces different defense responses in the host plant . In drug delivery, GC encapsulates various drugs within its hydrophobic segments and delivers them to target cells . The presence of hydrophilic ethylene glycol branches and reactive functional groups on the GC backbone allows for facile chemical modifications .
Biochemical Pathways
GC affects several biochemical pathways. It has been shown to synthesize chondrogenic markers (COL2A1 and ACAN), suggesting potential for tissue regeneration . Additionally, GC has been used to synthesize hydrogels that have shown potential in facilitating human biological processes like inflammation .
Pharmacokinetics
The pharmacokinetics of GC-based drug carriers have been studied. These carriers sufficiently accumulate in diseased tissues where there is leaky vasculature and poor lymphatic drainage . This passive tumor-homing based on enhanced permeability and retention (EPR) effects enhances the therapeutic efficacies of drugs while reducing their side effects .
Result of Action
The action of GC results in several molecular and cellular effects. It has been shown to effectively inhibit bacterial growth . In drug delivery, GC enhances the water solubility of sparingly soluble drugs , and in tissue engineering, it has been shown to enhance the synthesis and accumulation of collagen I, II, and aggrecan markers in encapsulated chondrocytes .
Action Environment
The action of GC can be influenced by environmental factors. For instance, the presence of ions can create a large osmotic swelling force that makes the hydrogel swell at a pH below the polymer pKa . Additionally, the solution must be sufficiently acidic to favor the reaction, resulting in protonation of the carbonyl compound and making the carbon more susceptible to nucleophilic attack .
Safety and Hazards
Orientations Futures
GC and its derivatives have been extensively investigated as safe and effective drug delivery carriers because of their unique physiochemical and biological properties . This review summarizes the recent advances of GC-based materials in cell surface labeling, multimodal tumor imaging, and encapsulation and delivery of drugs . Different strategies for GC modifications are also highlighted with the aim to shed light on how to endow GC and its derivatives with desirable properties for therapeutic purposes .
Analyse Biochimique
Biochemical Properties
Glycol Chitosan has unique biochemical properties that allow it to interact with various biomolecules. It has been found to enhance the membrane permeability and leakage of Glycine max Harosoy 63W cells . It can also inhibit the growth of E. coli, Staphylococcus aureus, and Streptococcus faecalis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to enhance the viability of embedded chondrocytes in long-term culture within a bovine cartilage ring . In addition, it has been shown to induce severe necrotic cell death in H9C2 cardiomyocytes at highly concentrated conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules. For instance, it has been shown to form imine bonds with the amines of this compound and a novel ABA telechelic crosslinker with multiple pendent benzaldehyde groups . It also exhibits van der Waals adsorption with gemcitabine and forms hydrogen bonds with doxorubicin .
Temporal Effects in Laboratory Settings
This compound exhibits changes in its effects over time in laboratory settings. For instance, it has been shown to rapidly stain the cell membrane within 5 minutes and effectively restrain the cellular uptake process, tolerating an incubation time of 6 hours without substantial cellular internalization .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, repeated high-dose (90 mg/kg, three times) of this compound nanoparticles has been shown to induce severe cardiotoxicity .
Transport and Distribution
It has been shown that a considerable amount of this compound nanoparticles non-specifically accumulate in major organs (liver, lung, spleen, kidney, and heart) after 6 hours of injection and sustainably retained for 72 hours .
Subcellular Localization
It has been shown that this compound can image the plasma membranes based on a strategy of multisite membrane anchoring
Propriétés
| { "Design of the Synthesis Pathway": "Glycol Chitosan can be synthesized by the reaction between chitosan and ethylene oxide.", "Starting Materials": [ "Chitosan", "Ethylene oxide" ], "Reaction": [ "Chitosan is dissolved in acetic acid to form a solution.", "Ethylene oxide is added dropwise to the chitosan solution.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting Glycol Chitosan product is then purified by dialysis and dried." ] } | |
Numéro CAS |
123938-86-3 |
Formule moléculaire |
C24H47N3O16 |
Poids moléculaire |
633.645 |
Nom IUPAC |
(3S,4S,6S)-5-amino-6-[(3R,4S,6S)-5-amino-6-[(3R,4S,6R)-5-amino-4,6-dihydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-2-(2-hydroxyethoxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C24H47N3O16/c25-13-18(33)20(11(39-22(13)35)8-37-5-2-29)42-24-15(27)19(34)21(12(41-24)9-38-6-3-30)43-23-14(26)17(32)16(31)10(40-23)7-36-4-1-28/h10-24,28-35H,1-9,25-27H2/t10?,11?,12?,13?,14?,15?,16-,17+,18+,19+,20+,21+,22-,23+,24+/m1/s1 |
Clé InChI |
RKEUQJJGKWLRQI-PGHSOFRXSA-N |
SMILES |
C(COCC1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)O |
Synonymes |
100D-VL; Amidan; Armour-Zen; BC 10; BC 10 (polysaccharide); Batch LO 7319CsU; Biochemica; Biochikol; Biochikol 020PC; Biopolymer L 112; C 3646; C 60M; CG 10; CG 110; CTA 1 Lactic Acid; CTA 4; Cerosan 5000; ChiSys; Chicol; Chiloclear; Chimarin; Chiros |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)

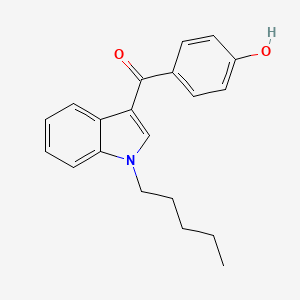
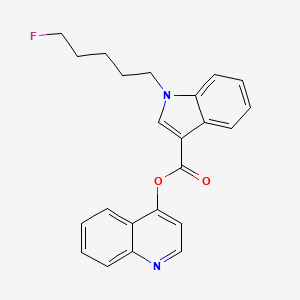
![3-N-Carboxylic Acid 1-beta-D-Glucuronide-[4-(methyl)phenyl]carbamate Ester Doxorubicin](/img/structure/B568788.png)
![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)
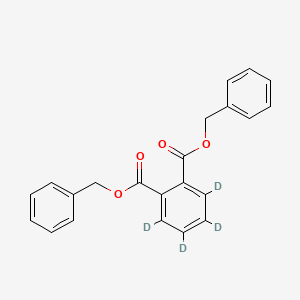



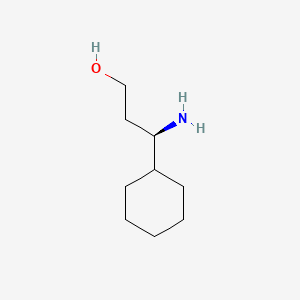

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)
